molecular formula C23H21FN4OS B315920 N-[2-(benzyloxy)benzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine

N-[2-(benzyloxy)benzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine

Cat. No.: B315920
M. Wt: 420.5 g/mol
InChI Key: UPJOQCJUXXQXAU-UHFFFAOYSA-N
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Description

N-[2-(benzyloxy)benzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzyloxybenzyl group, and a fluorobenzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzyloxy)benzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Benzyloxybenzyl Group: This step involves the reaction of the triazole intermediate with 2-(benzyloxy)benzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Fluorobenzylsulfanyl Group: The final step involves the nucleophilic substitution reaction of the intermediate with 4-fluorobenzyl thiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzyloxy)benzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(benzyloxy)benzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(benzyloxy)benzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyloxybenzyl and fluorobenzylsulfanyl groups may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(benzyloxy)benzyl]-4H-1,2,4-triazol-4-amine: Lacks the fluorobenzylsulfanyl group, which may result in different biological activity.

    3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine: Lacks the benzyloxybenzyl group, which may affect its binding properties.

Uniqueness

N-[2-(benzyloxy)benzyl]-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is unique due to the presence of both the benzyloxybenzyl and fluorobenzylsulfanyl groups, which may confer enhanced biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C23H21FN4OS

Molecular Weight

420.5 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-N-[(2-phenylmethoxyphenyl)methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C23H21FN4OS/c24-21-12-10-19(11-13-21)16-30-23-27-25-17-28(23)26-14-20-8-4-5-9-22(20)29-15-18-6-2-1-3-7-18/h1-13,17,26H,14-16H2

InChI Key

UPJOQCJUXXQXAU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CNN3C=NN=C3SCC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2CNN3C=NN=C3SCC4=CC=C(C=C4)F

Origin of Product

United States

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